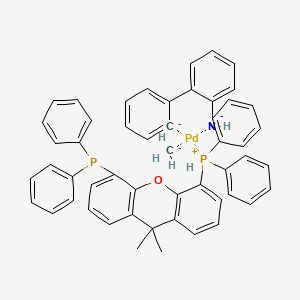
2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol typically involves the coupling of 3,4-dimethoxyphenylacetylene with an appropriate alcohol derivative. One common method is the palladium-catalyzed Sonogashira coupling reaction, which involves the reaction of 3,4-dimethoxyiodobenzene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring but differing in the presence of an ethylamine group instead of an alkyne.
3,4-Dimethoxyphenylacetic acid: Another related compound with methoxy substitutions but featuring a carboxylic acid group.
Uniqueness: 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is unique due to its combination of an alkyne functional group and methoxy-substituted phenyl ring, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C13H16O3/c1-5-8-13(2,14)10-6-7-11(15-3)12(9-10)16-4/h1,6-7,9,14H,8H2,2-4H3 |
Clave InChI |
SMPJBKXFVNOOFR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#C)(C1=CC(=C(C=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


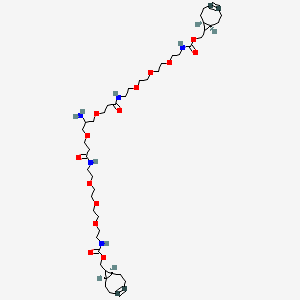

![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
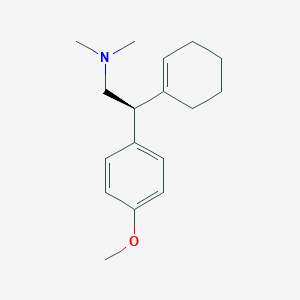

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)
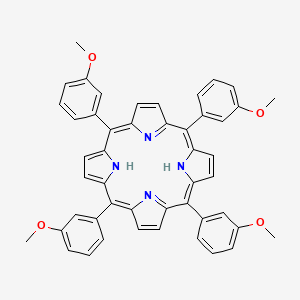


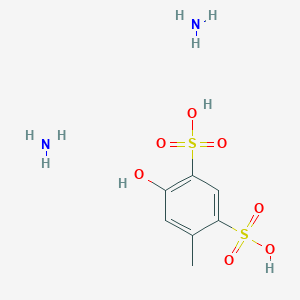
![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
